molecular formula C17H20N2O B12729016 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 88799-74-0

3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B12729016
CAS No.: 88799-74-0
M. Wt: 268.35 g/mol
InChI Key: MJCJITLAZSKAPA-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that can be exploited for various purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method involves the condensation of an appropriate pyridine derivative with an oxirane compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical process or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Lacks the dihydro component.

    3,4-Dihydro-2-methyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Has a methyl group instead of an ethyl group.

    3,4-Dihydro-2-ethyl-4-(1-phenylpropyl)-2H-pyrido(3,2-b)-1,4-oxazine: Contains a phenylpropyl group instead of a phenylethyl group.

Uniqueness

3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

88799-74-0

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-ethyl-4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C17H20N2O/c1-3-15-12-19(13(2)14-8-5-4-6-9-14)17-16(20-15)10-7-11-18-17/h4-11,13,15H,3,12H2,1-2H3

InChI Key

MJCJITLAZSKAPA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2=C(O1)C=CC=N2)C(C)C3=CC=CC=C3

Origin of Product

United States

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